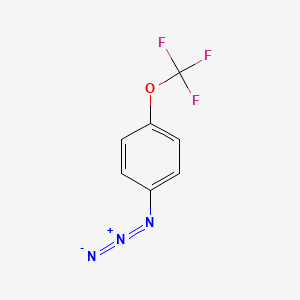

1-Azido-4-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECUNMGIOMEKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745985 | |

| Record name | 1-Azido-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876012-82-7 | |

| Record name | 1-Azido-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-(trifluoromethoxy) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 1 Azido 4 Trifluoromethoxy Benzene

Precursor Synthesis and Functional Group Introduction

The synthesis of 1-azido-4-(trifluoromethoxy)benzene is fundamentally dependent on the efficient preparation of its key precursor, 4-(trifluoromethoxy)aniline (B150132), and the subsequent introduction of the azide (B81097) moiety onto the aromatic ring.

Diazotization and Azide Substitution Pathways for Aryl Azides

The most conventional and widely employed method for synthesizing aryl azides, including this compound, is the diazotization of a corresponding aniline (B41778) precursor followed by substitution with an azide salt. This classical two-step process begins with the synthesis of the requisite precursor, 4-(trifluoromethoxy)aniline. A common industrial route to this precursor involves the nitration of trifluoromethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction primarily yields the para-isomer, 1-nitro-4-(trifluoromethoxy)benzene, due to the directing effects of the trifluoromethoxy group. The subsequent step is the reduction of the nitro group to an amine. While catalytic hydrogenation using palladium on charcoal is an option, a more cost-effective and scalable method involves reduction with iron powder in the presence of an acid, such as hydrochloric acid, to produce 4-(trifluoromethoxy)aniline in high yield.

With the precursor in hand, the diazotization reaction is performed. This involves treating the 4-(trifluoromethoxy)aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. This reaction must be conducted at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, 4-(trifluoromethoxy)benzenediazonium chloride. Following its formation, this intermediate is immediately treated with a nucleophilic azide source, most commonly sodium azide (NaN₃). The azide anion displaces the dinitrogen molecule (N₂), a highly stable leaving group, to form the final product, this compound.

Alternative Approaches to Azide Functionalization in Aryl Systems

While the diazotization-azidation sequence is dominant, research into alternative methods aims to avoid the use of potentially hazardous sodium azide or to simplify the procedure. One such strategy involves the synthesis of aryl azides from anilines using hydrazine (B178648) hydrate. scielo.br In this approach, the aniline is diazotized, and the resulting diazonium salt is reduced in situ to a phenylhydrazine (B124118) intermediate. This intermediate is then oxidized to form the aryl azide, circumventing the direct use of sodium azide. scielo.br

Another innovative and "green" methodology involves the reaction of diazonium salts with hydroxylammonium chloride in an aqueous medium at room temperature. rsc.org This method has been shown to produce aryl azides in high yields without the need for harsh conditions or organic solvents. Furthermore, palladium-catalyzed cross-coupling reactions represent a modern frontier in C-N bond formation. Methodologies developed for synthesizing α-arylglycine derivatives from aryl trifluoroborates suggest the potential for using precursors like 4-(trifluoromethoxy)phenylboronic acid in catalytic cycles to introduce an azide group, although this is less common for direct azidation. chemrxiv.org

Table 1: Comparison of Primary Synthetic Pathways for Aryl Azide Formation

| Methodology | Precursor | Key Reagents | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Diazotization-Azidation | Aryl Amine | NaNO₂, Strong Acid, NaN₃ | High yields, well-established, readily available precursors. | Requires low temperatures, potentially unstable diazonium intermediate, use of sodium azide. | , , |

| Hydrazine Intermediate | Aryl Amine | NaNO₂, Hydrazine Hydrate, Oxidant | Avoids direct use of sodium azide as a reagent. | Involves hydrazine, which is also a controlled substance; multi-step in situ process. | scielo.br |

| Hydroxylammonium Chloride | Aryl Diazonium Salt | NH₂OH·HCl | "Green" conditions (water, room temp.), simple procedure. | Less established than classical method, may have substrate limitations. | rsc.org |

This table is generated based on general methodologies for aryl azide synthesis and may be applicable to the target compound.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound while minimizing reaction time and the formation of impurities.

Solvent System Effects on Reaction Efficiency and Byproduct Formation

The choice of solvent is a critical parameter in the synthesis of aryl azides. For the diazotization of 4-(trifluoromethoxy)aniline, water is the most common solvent because it effectively dissolves the mineral acid and sodium nitrite. However, the solubility of the aniline precursor can be limited. To address this, co-solvents or alternative solvent systems can be employed. Acetonitrile has been used as a solvent for one-pot diazotization-iodination reactions, suggesting its utility for azidation as well, as it can improve the solubility of organic precursors.

The primary byproduct in aqueous diazotization reactions is the corresponding phenol (B47542), in this case, 4-(trifluoromethoxy)phenol. This forms when the diazonium salt reacts with water, a competing nucleophile. This side reaction is highly temperature-dependent and becomes more significant if the temperature rises above the optimal 0-5 °C range. Two-phase systems, utilizing an organic solvent like dichloromethane (B109758) to extract the product as it forms, can sometimes improve yields by separating the azide from the aqueous environment where decomposition or side reactions might occur. The polarity of the solvent system not only affects reaction rates and yields but also has a discernible influence on the spectroscopic properties of the final product. researchgate.net

Table 2: Illustrative Solvent Effects on Diazotization-Azidation Reactions

| Solvent System | Typical Temperature | Potential Advantages | Potential Disadvantages | Reference(s) |

|---|---|---|---|---|

| Water | 0-5 °C | Good solubility for inorganic reagents, cost-effective, non-flammable. | Low solubility for some anilines, risk of phenol byproduct formation. | , |

| Acetonitrile | 0 °C to Room Temp. | Good solubility for organic precursors, can enable one-pot procedures. | More expensive, requires careful handling and removal. | |

| Two-Phase (e.g., Water/DCM) | 0-5 °C | Product is extracted from the aqueous phase, potentially reducing side reactions. | More complex setup, requires solvent separation and recovery. | scielo.br |

This table presents generalized effects of solvents on the synthesis of aryl azides.

Catalytic Strategies in Azide Synthesis

While the standard diazotization-azidation reaction is not typically catalytic, catalytic approaches are being explored to improve efficiency and expand the scope of aryl azide synthesis. For instance, phase-transfer catalysts can be used in diazotization reactions to facilitate the transfer of reagents between aqueous and organic phases, potentially increasing reaction rates and yields.

In the broader context of azide synthesis, copper(I) catalysts are well-known for their role in the "click chemistry" cycloaddition of azides and alkynes. nih.gov This affinity for azides has led to the development of copper-catalyzed methods for their synthesis, often from aryl halides. A hypothetical optimization for the synthesis of this compound could involve exploring a copper-catalyzed reaction starting from 1-iodo-4-(trifluoromethoxy)benzene (B9027) and an azide source. Such catalytic systems could potentially offer milder reaction conditions and greater functional group tolerance compared to the classical diazonium salt pathway.

Temperature and Pressure Influence on Reaction Kinetics

The synthesis of this compound, typically proceeding through the diazotization of 4-(trifluoromethoxy)aniline followed by reaction with an azide source, is profoundly influenced by temperature. The kinetics of this two-step process are critically dependent on maintaining a low-temperature environment.

Temperature: The formation of the intermediate aryl diazonium salt from 4-(trifluoromethoxy)aniline is an exothermic reaction that requires strict temperature control. unacademy.com It is standard practice to maintain the reaction temperature between 0–5 °C. unacademy.comstackexchange.com This low temperature is crucial because aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. stackexchange.com While the rate of the diazotization reaction itself increases with temperature, the rate of decomposition of the diazonium salt also accelerates significantly. researchgate.netvurup.sk This creates a kinetic challenge: the temperature must be high enough for the reaction to proceed at a reasonable rate but low enough to prevent the degradation of the unstable intermediate. Studies on various diazotization reactions have shown that temperature is a primary factor governing the stability and decomposition rate of arenediazonium ions. researchgate.net For some robust systems, process chemists have found that temperatures can be cautiously raised to as high as 15 °C without significant decomposition, but the 0–5 °C range remains the widely accepted standard for ensuring safety and maximizing yield. stackexchange.com

Pressure: For the solution-phase synthesis of aromatic azides like this compound, pressure is generally not considered a primary variable for controlling reaction kinetics. These reactions are typically conducted at atmospheric pressure. While high-pressure studies have been performed on solid-state azides like sodium azide or on aromatic systems, their purpose is to investigate phase transitions or changes in aromaticity, not to influence the kinetics of synthesis in a liquid medium. researchgate.netnih.gov Therefore, the focus of kinetic control remains firmly on temperature and reactant concentration.

The table below summarizes the general effects of temperature on the key reaction steps in the synthesis of this compound.

| Reaction Step | Temperature Range | Kinetic Influence |

| Diazotization of 4-(trifluoromethoxy)aniline | 0–5 °C | Balances sufficient reaction rate with the stability of the diazonium salt intermediate. unacademy.comstackexchange.com |

| Azide substitution | 0–5 °C | Ensures controlled reaction with the azide source (e.g., sodium azide) while minimizing decomposition of the diazonium salt. |

Advanced Synthetic Techniques and Scalability Considerations

The production of organic azides, which are energy-rich and potentially hazardous molecules, benefits immensely from advanced synthetic techniques that enhance safety and control, particularly during scale-up. rsc.orgstanford.edu

Implementation of Microflow Chemistry for Azide Production

Microflow chemistry, or continuous flow processing, has emerged as a superior technology for the synthesis of hazardous compounds like aromatic azides. rsc.orgcam.ac.uk By conducting the reaction within a network of narrow tubes (microreactors), the intrinsic hazards associated with azides are significantly mitigated. beilstein-journals.org

The key advantages of using microflow systems for producing this compound include:

Enhanced Safety: The small internal volume of the reactor ensures that only minute quantities of the potentially explosive azide intermediate are present at any given moment. This prevents the accumulation of hazardous material, effectively eliminating the risk of a thermal runaway that can occur in large-scale batch reactors. beilstein-journals.orgresearchgate.net

Superior Heat Transfer: Microreactors possess a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. This enables precise and rapid control over the temperature of the highly exothermic diazotization step, preventing decomposition of the diazonium salt and improving product yield and purity. beilstein-journals.org

Rapid Mixing and Reaction: The small dimensions of the channels lead to rapid diffusion and mixing of reagents, accelerating the reaction rate. This can reduce reaction times from hours in a batch process to mere minutes or even seconds in a continuous flow system. researchgate.net

Safe Scalability: Scaling up production in a flow system is achieved by either running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than increasing the size of the reactor. This bypasses the safety and handling problems associated with large-scale batch production of hazardous chemicals. beilstein-journals.org

Phase-Transfer Catalysis in Biphasic Reaction Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. In the synthesis of this compound, the precursor diazonium salt is soluble in an organic solvent, while the azide source, typically sodium azide (NaN₃), is dissolved in water.

A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, facilitates the reaction by transporting the azide anion (N₃⁻) from the aqueous phase into the organic phase. phasetransfercatalysis.comsmujo.id Once in the organic phase, the azide anion can react with the diazonium salt to form the desired product. This methodology enhances reaction rates under mild, biphasic conditions. smujo.id

The choice of catalyst is crucial for both efficiency and safety. For instance, using catalysts with long alkyl chains, such as tetrabutylammonium (B224687) salts, is recommended. Catalysts with smaller alkyl groups like methyl or ethyl should be avoided in azide reactions, as they can be susceptible to nucleophilic attack by the azide ion, potentially forming small, volatile, and highly explosive alkyl azides (e.g., methyl azide). phasetransfercatalysis.com

The table below lists common phase-transfer catalysts used in organic synthesis.

| Catalyst Name | Abbreviation | Typical Applications |

| Tetrabutylammonium Bromide | TBAB | Widely used for nucleophilic substitutions, including azidation. phasetransfercatalysis.com |

| Benzyltriethylammonium Chloride | BTEAC | Effective catalyst for various biphasic reactions. |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | - | Common in industrial PTC applications for its high thermal stability. |

Purification Methodologies in the Synthesis of Aromatic Azides

The purification of the final this compound product is a critical step to remove unreacted starting materials, catalysts, and byproducts. Given the thermal sensitivity of many organic azides, the chosen method must be effective at achieving high purity without inducing decomposition.

Common and advanced purification techniques include:

Solvent Extraction: This is a fundamental workup step. After the reaction is complete, the mixture is typically quenched and then extracted with an immiscible organic solvent, such as dichloromethane or ethyl acetate. This separates the organic product from water-soluble impurities like inorganic salts. chemicalforums.com

Column Chromatography: For laboratory-scale synthesis, flash column chromatography is a highly effective method for isolating the aromatic azide with high purity. rsc.org A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the product from other organic compounds.

Wiped Film Evaporation (WFE): Also known as thin-film distillation, WFE is an ideal technique for purifying thermally sensitive compounds on a larger scale. ablazeglassworks.comextraktlab.com The crude liquid is spread as a thin film on the inner surface of a heated cylinder under high vacuum. acrossinternational.comwkielab.com This process minimizes the substance's exposure time to heat (short residence time) and allows evaporation to occur at a much lower temperature, thus preventing thermal decomposition of the azide. acrossinternational.com This technique is particularly valuable in the pharmaceutical and fine chemical industries. ablazeglassworks.com

In-line Purification in Flow Chemistry: Continuous flow systems can be designed to include an integrated purification step. For example, the product stream can be passed through a cartridge containing a scavenger resin. A common approach involves using a polymer-bound triphenylphosphine (B44618) reagent to react with and remove any excess azide, yielding a highly pure product stream directly from the reactor. rsc.orgcam.ac.uk

Reactivity and Mechanistic Investigations of 1 Azido 4 Trifluoromethoxy Benzene

Azido (B1232118) Group Transformations and Their Mechanisms

The transformations involving the azido group of 1-azido-4-(trifluoromethoxy)benzene are central to its synthetic utility. These reactions can be broadly categorized into cycloadditions, where the azide (B81097) acts as a 1,3-dipole, and decomposition pathways that typically involve the loss of dinitrogen gas.

Cycloaddition Reactions of the Azide Moiety

1,3-Dipolar cycloaddition is a cornerstone of the reactivity of organic azides, including this compound. youtube.com This reaction class allows for the construction of five-membered heterocyclic rings, with the reaction between an azide and an alkyne to form a 1,2,3-triazole being a prominent example. youtube.comwikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its high regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org In the context of this compound, the CuAAC reaction provides a reliable route to a variety of triazole derivatives.

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgacs.org The copper catalyst coordinates to the alkyne, increasing its acidity and facilitating the formation of the acetylide. acs.org This copper acetylide then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the copper(I) catalyst. acs.org The reaction typically proceeds with high yields and exclusively affords the 1,4-regioisomer. nih.govnih.gov

Table 1: Examples of CuAAC Reactions

| Azide | Alkyne | Catalyst System | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Benzyl azide | Phenylacetylene | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | Toluene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 | beilstein-journals.org |

| 1-Azido-4-(trifluoromethyl)benzene | Terminal Alkynes | Cu(I) salts | Various | 1-(4-(Trifluoromethoxy)phenyl)-4-substituted-1H-1,2,3-triazoles | High | nih.gov |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides at room temperature. rsc.orgchemrxiv.org The relief of ring strain is the driving force for this rapid cycloaddition. rsc.org SPAAC is particularly valuable in biological systems where the toxicity of copper is a concern. nih.gov

For this compound, SPAAC offers a bioorthogonal method for its conjugation to molecules containing a strained alkyne. The reaction is highly efficient and proceeds with complete regioselectivity. rsc.orgchemrxiv.org

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None |

| Alkyne | Terminal | Cyclooctyne (strained) |

| Temperature | Room Temperature to mild heating | Room Temperature |

| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers (often controlled by cyclooctyne substitution) |

| Biocompatibility | Limited by copper toxicity | High |

In the absence of a catalyst, azides can undergo thermal cycloaddition with alkynes, although this typically requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgbeilstein-journals.org this compound can also react with other unsaturated substrates, such as alkenes and nitriles, via 1,3-dipolar cycloaddition. For instance, perfluoroazidobenzene has been shown to react with diphenylacetylene, phenylacetylene, and norbornene. rsc.org It is plausible that this compound would exhibit similar reactivity. The reaction with nitriles can lead to the formation of tetrazoles. nih.gov

In the context of triazole formation from azides and alkynes, regioselectivity is a key consideration. The uncatalyzed Huisgen 1,3-dipolar cycloaddition generally yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgbeilstein-journals.org In contrast, the CuAAC reaction is highly regioselective, almost exclusively producing the 1,4-disubstituted triazole. nih.govnih.gov This high regioselectivity is a major advantage of the copper-catalyzed method.

The regioselectivity in SPAAC is dependent on the structure of the cyclooctyne. Symmetrically substituted cyclooctynes will yield a single regioisomer, while unsymmetrical cyclooctynes can lead to a mixture of products. However, complete regioselectivity has been observed in some SPAAC reactions, influenced by secondary interactions. rsc.orgchemrxiv.org

Stereoselectivity is generally not a factor in the cycloaddition of azides with achiral alkynes. However, if chiral centers are present in either the azide or the alkyne, diastereomeric products can be formed. The stereochemical outcome would depend on the specific reactants and reaction conditions.

Azide Decomposition and Rearrangement Pathways

Upon thermal or photochemical activation, organic azides can decompose with the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. In the case of this compound, this would generate 4-(trifluoromethoxy)phenylnitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds or rearrangement. rsc.org For example, perfluoroazidobenzene, when heated, undergoes C-H insertion with benzene (B151609). rsc.org

A common rearrangement pathway for aryl azides is the Curtius-type rearrangement, although this is more prevalent for acyl and sulfonyl azides. Another potential reaction is the acid-catalyzed decomposition, which can lead to rearranged products. For example, the acid-catalyzed decomposition of 4-azido-4-p-nitrophenylbutan-2-one results in the formation of an enaminone. rsc.org

Radical Reactions Involving Aromatic Azides

Aryl azides are well-known precursors to arylnitrenes, which are highly reactive intermediates that can exist in either a singlet or a triplet state. egyankosh.ac.in The generation of these nitrenes from this compound can be initiated thermally or photochemically, leading to the extrusion of molecular nitrogen.

The thermolysis of aryl azides is a common method to generate arylnitrenes. In inert solvents, the primary products are often azo compounds and amines. egyankosh.ac.in The formation of these products is indicative of a complex reaction cascade involving the initially formed nitrene. The rate of thermal decomposition is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethoxy group, are known to accelerate the decomposition of aryl azides. rsc.org This is attributed to the stabilization of the transition state leading to nitrene formation.

Photolysis provides an alternative route to arylnitrenes from this compound. Irradiation of aryl azides can lead to the formation of both singlet and triplet nitrenes, with the ratio often depending on the experimental conditions. acs.org The presence of a nitro group, another strong electron-withdrawing group, in aromatic azides has been shown to influence the properties and reactivity of the resulting nitrene intermediates. osti.gov By analogy, the trifluoromethoxy group is expected to exert a significant influence on the chemistry of the photogenerated 4-(trifluoromethoxy)phenylnitrene. For instance, triplet aryl nitrenes can react with molecular oxygen to form nitro compounds. rsc.org

Other Nucleophilic and Electrophilic Reactivity Profiles

The azide group itself can participate in reactions other than nitrene formation. While the thermal and photochemical generation of nitrenes represents a significant portion of its chemistry, the azide can also exhibit nucleophilic and electrophilic character.

Aryl azides can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by strong electron-withdrawing groups. doubtnut.comchemistrysteps.comlibretexts.orgyoutube.com The presence of the trifluoromethoxy group at the para position of this compound makes the aromatic ring electron-deficient, thus activating it towards nucleophilic attack. The electron-withdrawing nature of the -OCF3 group would facilitate the attack of nucleophiles on the aromatic ring, leading to the displacement of a suitable leaving group, should one be present on the ring. However, in the absence of another leaving group, the azide itself is unlikely to be displaced directly by a nucleophile under typical SNAr conditions.

Conversely, the terminal nitrogen atoms of the azide group are nucleophilic and can react with electrophiles. For instance, aryl azides are known to react with phosphines in the Staudinger reaction. The rate of this reaction is influenced by the electronic nature of the aryl group, with electron-withdrawing substituents generally accelerating the reaction. rsc.org Therefore, this compound is expected to be highly reactive in Staudinger-type ligations.

Influence of the Trifluoromethoxy Substituent on Molecular Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts a powerful influence on the reactivity of the benzene ring through a combination of electronic and steric effects.

Electronic Effects and Inductive Properties of the -OCF₃ Group

The trifluoromethoxy group is one of the strongest electron-withdrawing groups used in medicinal chemistry and materials science. Its electronic influence is primarily due to a strong -I (negative inductive) effect, which arises from the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the aromatic ring.

The electronic properties of substituents are often quantified by Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethoxy group has a large positive σ value, indicating its strong electron-withdrawing nature. mdpi.comnih.govfao.org This is in contrast to the methoxy (B1213986) group (-OCH₃), which is an electron-donating group.

| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect |

| -OCH₃ | -0.27 | Weakly withdrawing | Strongly donating |

| -OCF₃ | +0.35 | Strongly withdrawing | Weakly donating |

| -NO₂ | +0.78 | Strongly withdrawing | Strongly withdrawing |

This table presents a comparison of the electronic properties of the trifluoromethoxy group with other common substituents.

The strong inductive effect of the -OCF₃ group in this compound has several consequences for its reactivity. It enhances the acidity of any protons on the aromatic ring, making them more susceptible to deprotonation. Furthermore, it stabilizes anionic intermediates that may form during nucleophilic reactions.

Steric Considerations and Conformational Impact on Reactivity

The trifluoromethoxy group is bulkier than a methoxy group and can exert significant steric hindrance. The C-O-C bond angle in trifluoromethoxybenzene is wider than in anisole, and the C-O bond is shorter. Computational studies have shown that the trifluoromethoxy group prefers a conformation where the C-O bond is perpendicular to the plane of the benzene ring. This conformation minimizes steric interactions between the fluorine atoms and the ortho-hydrogens of the aromatic ring.

Mechanistic Studies of Specific Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound requires the characterization of transient species such as transition states and intermediates.

Elucidation of Transition States and Intermediates

The thermal or photochemical decomposition of this compound proceeds through the formation of a highly reactive nitrene intermediate. Computational studies on the decomposition of aryl azides have provided valuable insights into the nature of these intermediates and the transition states leading to their formation. acs.orgresearchgate.nete3s-conferences.org

The initial step is the cleavage of the N-N₂ bond to form the singlet arylnitrene. This process involves a transition state where the N-N₂ bond is partially broken. The energy of this transition state is influenced by the electronic nature of the substituent on the aryl ring. The strong electron-withdrawing -OCF₃ group is expected to lower the activation energy for this step, thus accelerating the rate of decomposition.

Once formed, the singlet nitrene is a very short-lived species. It can undergo several subsequent reactions, including:

Intersystem crossing (ISC) to the more stable triplet nitrene.

Ring expansion to form a dehydroazepine intermediate.

Intramolecular C-H insertion if a suitable C-H bond is present.

Intermolecular reactions with other molecules in the reaction mixture.

Computational studies on substituted phenylnitrenes have shown that the relative energies of the singlet and triplet states, as well as the barriers for subsequent reactions, are highly dependent on the nature of the substituents. purdue.edu For phenylnitrene itself, the triplet state is the ground state. The presence of the electron-withdrawing trifluoromethoxy group is likely to further stabilize the triplet state of 4-(trifluoromethoxy)phenylnitrene.

The elucidation of the precise structures and energies of the transition states and intermediates in the reactions of this compound would require dedicated computational studies, likely employing density functional theory (DFT) or other high-level ab initio methods. Such studies would provide a quantitative understanding of the influence of the trifluoromethoxy group on the reaction pathways and product distributions.

Kinetic and Thermodynamic Aspects of Reactions

A comprehensive understanding of the reactivity of this compound requires detailed kinetic and thermodynamic data for its various transformations. Such data, including reaction rates, activation energies, and changes in enthalpy and entropy, are crucial for elucidating reaction mechanisms and predicting chemical behavior.

Detailed Research Findings

Currently, there is a notable absence of specific research findings in the peer-reviewed literature that provide kinetic or thermodynamic parameters for the reactions of this compound. Studies on analogous compounds, such as other substituted phenyl azides, can offer qualitative insights, but direct extrapolation of quantitative data is not scientifically rigorous.

For instance, the thermal decomposition of aryl azides to form nitrenes is a key reaction. The rate of this process and the associated activation energy are highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the trifluoromethoxy group, are generally expected to influence the stability of the transition state for nitrene formation. However, without specific data for this compound, it is not possible to quantify this effect.

Similarly, the thermodynamics of cycloaddition reactions, such as the well-known "click" reaction to form triazoles, would be influenced by the -OCF₃ substituent. The enthalpy and entropy of these reactions provide information about the stability of the resulting heterocyclic products. Again, the absence of specific experimental or computational data for the target molecule prevents a detailed analysis.

Data Tables

Due to the lack of available data in the scientific literature for this compound, it is not possible to generate the requested interactive data tables for its kinetic and thermodynamic properties.

Advanced Characterization Techniques for 1 Azido 4 Trifluoromethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Azido-4-(trifluoromethoxy)benzene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment of each atom can be constructed. While specific spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of the azide (B81097) (-N₃) and trifluoromethoxy (-OCF₃) substituents on a benzene (B151609) ring.

In the ¹H NMR spectrum, the protons on the aromatic ring of this compound are expected to exhibit a characteristic AA'BB' splitting pattern. This arises because the protons ortho to the azide group are chemically different from those ortho to the trifluoromethoxy group, but symmetry results in magnetic non-equivalence.

The protons (H-2/H-6) adjacent to the electron-donating (by resonance) yet inductively withdrawing azide group would appear as a doublet. The protons (H-3/H-5) adjacent to the strongly electron-withdrawing trifluoromethoxy group would also appear as a doublet, typically shifted further downfield.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.0-7.2 | d (doublet) | ~8-9 |

Note: Data are predicted based on analogous structures. The exact chemical shifts are dependent on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides crucial information about the carbon framework. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons, in addition to the carbon of the trifluoromethoxy group. The carbon atom attached to the azide group (C-1) and the one attached to the trifluoromethoxy group (C-4) will show distinct chemical shifts. The -OCF₃ group will cause the C-4 signal to be significantly shifted, and it will also exhibit coupling to the fluorine atoms (¹JCF). The carbon of the -OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-1 | ~140 | s |

| C-2, C-6 | ~120 | s |

| C-3, C-5 | ~122 | s |

| C-4 | ~148 | q (quartet) |

Note: Data are predicted. Chemical shifts are relative to a standard reference.

¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethoxy group. Since all three fluorine atoms in the -OCF₃ group are chemically equivalent, they are expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift is characteristic of the -OCF₃ group attached to an aromatic ring. Based on data for similar compounds like (trifluoromethoxy)benzene, the signal is anticipated in a specific region. beilstein-journals.org

Table 3: Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Data are predicted based on analogous structures. beilstein-journals.org Chemical shifts are relative to a standard reference (e.g., CFCl₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (-N₃). Other important vibrations include those for the C-F and C-O bonds of the trifluoromethoxy group and the aromatic ring vibrations.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric stretch | ~2100-2140 | Strong, Sharp |

| C-F | Stretch | ~1100-1250 | Strong |

| Ar-O-C | Asymmetric stretch | ~1250-1300 | Strong |

| Aromatic C=C | Stretch | ~1500-1600 | Medium |

Note: The presence of a strong absorption band around 2132 cm⁻¹ is a classic indicator of an azide functional group. researchcommons.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular formula is C₇H₄F₃N₃O, with a calculated molecular weight of approximately 203.12 g/mol . lookchem.comselectlab.de

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. A very common and characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a prominent fragment ion at m/z = 175. Further fragmentation of the trifluoromethoxy group could also be observed. Commercial suppliers confirm that the compound is suitable for analysis by LCMS or GCMS. synhet.com

Table 5: Expected Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 203 | [M]⁺ (Molecular Ion) |

Note: Fragmentation patterns are predictive and depend on the ionization technique used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure, bond lengths, and bond angles. This technique would confirm the planarity of the benzene ring and the geometry of the azide and trifluoromethoxy substituents relative to the ring.

Computational Chemistry and Theoretical Investigations of 1 Azido 4 Trifluoromethoxy Benzene

Reaction Energetics and Transition State Modeling

The study of reaction energetics through computational methods involves calculating the energy changes that occur during a chemical reaction. This includes determining the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state modeling allows for the elucidation of the high-energy structures that molecules must pass through to react, providing a theoretical basis for understanding reaction rates and mechanisms.

For 1-Azido-4-(trifluoromethoxy)benzene, a molecule featuring an azide (B81097) group, a common area of investigation would be its participation in reactions such as thermal or photochemical decomposition to form a highly reactive nitrene, or its use in [3+2] cycloaddition reactions (click chemistry). Theoretical calculations, often employing Density Functional Theory (DFT), would be instrumental in mapping out the potential energy surfaces for these transformations. These calculations would yield critical data points such as activation energies and reaction enthalpies, which are fundamental to predicting the feasibility and kinetics of a reaction.

A hypothetical data table for a reaction involving this compound might look like this:

Table 1: Hypothetical Reaction Energetics for the Decomposition of this compound

| Parameter | Energy (kcal/mol) |

| Energy of Reactant (ground state) | 0.0 |

| Energy of Transition State | Value |

| Energy of Nitrene Intermediate | Value |

| Activation Energy (Ea) | Value |

| Enthalpy of Reaction (ΔH) | Value |

| Note: The values in this table are placeholders and would need to be determined through specific computational studies. |

Solvent Effects in Computational Simulations

The surrounding environment can significantly influence the behavior of a molecule, and computational simulations are essential for understanding these solvent effects. Solvents can affect reaction rates, equilibrium positions, and even the stability of different molecular conformations.

Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with specific properties like its dielectric constant. The choice of model depends on the desired level of accuracy and the computational resources available.

For this compound, simulations could explore how its properties change in solvents of varying polarity. For instance, the dipole moment of the molecule, and consequently its solubility and intermolecular interactions, would be expected to differ between a nonpolar solvent like hexane (B92381) and a polar solvent like water. Furthermore, for reactions involving this compound, computational studies could reveal how the solvent stabilizes or destabilizes the transition state relative to the reactants, thereby altering the reaction's activation energy.

Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Hexane | 1.88 | Value |

| Dichloromethane (B109758) | 8.93 | Value |

| Acetonitrile | 37.5 | Value |

| Water | 78.4 | Value |

| Note: The values in this table are placeholders and would need to be determined through specific computational studies. |

Emerging Applications and Future Research Directions of 1 Azido 4 Trifluoromethoxy Benzene

Role as a Versatile Building Block in Complex Molecular Synthesis

1-Azido-4-(trifluoromethoxy)benzene has emerged as a crucial building block in the synthesis of complex molecules, largely owing to the unique reactivity of its azide (B81097) and trifluoromethoxy-substituted phenyl groups. synhet.comontosight.ai The trifluoromethoxy (-OCF3) group, in particular, is gaining importance in medicinal chemistry and materials science for its ability to enhance properties like lipophilicity and metabolic stability. researchgate.net

Precursor for Fluorinated Heterocyclic Compounds

The presence of the azide group makes this compound a valuable precursor for a variety of fluorinated heterocyclic compounds. synhet.com The azide can readily participate in cycloaddition reactions, a key method for constructing ring systems. nih.gov For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles. researchgate.netnih.gov These triazole rings, bearing the trifluoromethoxy-phenyl moiety, are themselves important scaffolds in medicinal chemistry.

Furthermore, the resulting triazoles can undergo further transformations, such as rhodium-catalyzed transannulation with nitriles, to yield more complex N-tetrafluoroethylimidazoles. nih.gov The reactivity of the azide group also extends to reactions with primary amines to form tetrazoles. nih.gov These examples highlight the utility of this compound in generating a diverse range of fluorinated heterocycles, which are of significant interest in the development of pharmaceuticals and agrochemicals. nih.gov

Integration into Diverse Chemical Scaffolds and Libraries

The trifluoromethoxy group is a desirable feature in drug discovery due to its unique electronic properties and its ability to improve a molecule's metabolic stability and membrane permeability. researchgate.net As such, this compound serves as a key reagent for incorporating this beneficial group into a wide array of chemical scaffolds. The azide functionality provides a reactive handle for attaching the trifluoromethoxy-phenyl group to various molecular frameworks through reactions like the Staudinger ligation or the aforementioned click chemistry. researchgate.net This allows for the systematic modification of lead compounds in medicinal chemistry to optimize their pharmacokinetic and pharmacodynamic profiles. The creation of chemical libraries based on the this compound core enables the rapid screening of numerous compounds for biological activity, accelerating the drug discovery process.

Potential in Advanced Materials Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in materials science, particularly in surface modification and polymer synthesis.

Surface Modification and Functionalization via Click Chemistry

The azide group is a powerful tool for surface functionalization. nih.gov Through click chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, surfaces can be covalently modified with the trifluoromethoxy-phenyl group. nih.govresearchgate.netuah.edu This allows for the precise tailoring of surface properties. For example, the incorporation of the highly fluorinated trifluoromethoxy group can be used to create hydrophobic or oleophobic surfaces.

This surface modification can be applied to a wide range of materials, including polymers, metals, and ceramics. nih.gov The process is efficient and can be performed under mild conditions, making it a versatile method for creating functional materials with tailored surface characteristics. nih.gov For instance, surfaces can be functionalized with alkyne groups and then reacted with this compound to introduce the desired moiety. researchgate.net

Polymer Design and Synthesis using Azide-Alkyne Cycloadditions

Azide-alkyne cycloaddition reactions are a cornerstone of modern polymer chemistry, enabling the synthesis of complex polymer architectures with a high degree of control. researchgate.net this compound can be utilized as a monomer or a functionalizing agent in polymer synthesis. Its azide group can react with alkyne-functionalized monomers or polymers to create well-defined linear, branched, or cross-linked structures. rsc.orgmdpi.com

The incorporation of the trifluoromethoxy-phenyl group into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics. ontosight.ai This approach has been used to create a variety of novel polymers, including hyperbranched polymers and block copolymers, with potential applications in areas such as drug delivery, coatings, and electronics. mdpi.com The "click" nature of these reactions ensures high yields and purity, which is crucial for the synthesis of high-performance polymeric materials. researchgate.net

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of this compound continues to inspire the development of new synthetic methods. Research is ongoing to explore new transformations of the azide group and to leverage the electronic properties of the trifluoromethoxy-substituted ring. For example, novel catalytic systems are being developed to expand the scope of reactions involving this and similar aryl azides. acs.org

One area of interest is the development of one-pot reactions that combine multiple synthetic steps, increasing efficiency and reducing waste. rsc.org For instance, a one-pot synthesis of a polymer monolithic column was achieved by combining free radical polymerization and an azide-alkyne cycloaddition reaction. rsc.org Furthermore, the development of new methods for the synthesis of trifluoromethoxy-substituted compounds is an active area of research, driven by the increasing demand for these molecules in various fields. researchgate.net The unique combination of a reactive azide and a functional trifluoromethoxy group in this compound makes it a valuable tool in the ongoing quest for novel and efficient synthetic methodologies.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient approach to chemical synthesis. This compound is an ideal substrate for one of the most powerful MCRs: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. nih.govalfa-chemistry.com The azide group of this compound serves as the 1,3-dipole, which reacts with a wide variety of alkyne-containing molecules. The resulting triazole ring is a stable, aromatic linker that is structurally similar to an amide bond but resistant to hydrolysis, making it highly valuable in medicinal chemistry and materials science.

The CuAAC reaction is prized for its reliability, high yields, mild reaction conditions, and broad functional group tolerance. alfa-chemistry.comnd.edu The reaction typically proceeds at room temperature and is often compatible with aqueous solvent systems, enhancing its applicability in biological contexts. nih.gov

Table 1: Representative Multicomponent Reaction Using this compound

| Reaction Scheme | Description | Key Features |

| The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) between this compound and a generic terminal alkyne (R-C≡CH). | Type: Multicomponent Reaction Product: 1-(4-(trifluoromethoxy)phenyl)-4-R-1H-1,2,3-triazole Catalyst: Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) Selectivity: High regioselectivity for the 1,4-isomer. alfa-chemistry.com |

Cascade and Domino Processes

Cascade and domino reactions offer a sophisticated route to molecular complexity by enabling the formation of multiple chemical bonds in a single, uninterrupted sequence. nih.gov These processes are highly atom- and step-economical. While specific domino reactions involving this compound are still an emerging area of research, its structure as an aryl azide makes it a prime candidate for such transformations.

A relevant example is the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles through a cascade reaction between aryl azides and enaminones. beilstein-journals.org The proposed mechanism involves an initial [3+2] cycloaddition to form a triazoline intermediate, which then undergoes a cascade of reactions, including the elimination of an amine, to yield the final, stable aromatic triazole product. beilstein-journals.org The trifluoromethoxy group on the phenyl ring of this compound would be expected to influence the electronic properties of the azide and the stability of the intermediates, potentially modulating the reaction kinetics and yield.

Table 2: Plausible Cascade Reaction Involving an Aryl Azide

| Reaction Type | General Scheme | Description |

| Cascade Cycloaddition-Elimination | An aryl azide, such as this compound, reacts with an enaminone in a cascade process. | |

| The reaction proceeds via a cycloaddition followed by the elimination of a secondary amine (HNR'₂) to form a highly substituted 1,2,3-triazole. This approach allows for the rapid construction of complex heterocyclic scaffolds. beilstein-journals.org |

Green Chemistry and Sustainable Synthesis Considerations in Utilization

The application of this compound, particularly in click chemistry, aligns well with several core principles of Green Chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

The utilization of this compound can be assessed against these principles:

Atom Economy: The azide-alkyne cycloaddition is an addition reaction where all atoms of the reactants are incorporated into the final product, leading to a maximal atom economy. nih.gov This minimizes the generation of byproducts and waste.

Catalysis: CuAAC reactions utilize catalytic amounts of copper, which is more sustainable than using stoichiometric reagents that are consumed in the reaction. nih.gov This reduces waste and often allows for milder reaction conditions.

Design for Energy Efficiency: Many click reactions involving aryl azides are highly efficient and can be conducted at ambient temperature and pressure, significantly reducing the energy requirements of the synthetic process. nih.gov

Safer Solvents and Auxiliaries: These reactions are often compatible with benign solvents like water, t-butanol, or ethanol, reducing the reliance on hazardous organic solvents. nih.gov In some cases, reactions can be run with no solvent at all.

Designing Safer Chemicals: The azide functional group is known for its bioorthogonality. nih.gov This means it is stable and non-reactive within complex biological systems until it encounters its specific reaction partner (an alkyne). This principle is crucial when using this compound to synthesize probes for biological imaging or targeted drug delivery, as it minimizes off-target reactions. nih.govnih.gov

Table 3: Alignment of this compound Utilization with Green Chemistry Principles

| Green Chemistry Principle | Relevance in CuAAC Reactions |

| 1. Waste Prevention | High atom economy of the cycloaddition reaction minimizes byproduct formation. |

| 2. Atom Economy | Near-perfect atom economy as it is an addition reaction. nih.gov |

| 5. Safer Solvents & Auxiliaries | Often compatible with water and other green solvents. nih.gov |

| 6. Design for Energy Efficiency | Reactions frequently proceed at ambient temperature and pressure. nih.gov |

| 8. Reduce Derivatives | Click reactions are highly chemoselective, often avoiding the need for protecting groups. |

| 9. Catalysis | Employs catalytic amounts of copper, superior to stoichiometric reagents. nih.gov |

| 10. Design for Degradation | While product-specific, the stable triazole core's environmental fate is a consideration for sustainable design. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.